Cas no 10160-87-9 (Propargylaldehyde diethyl acetal)

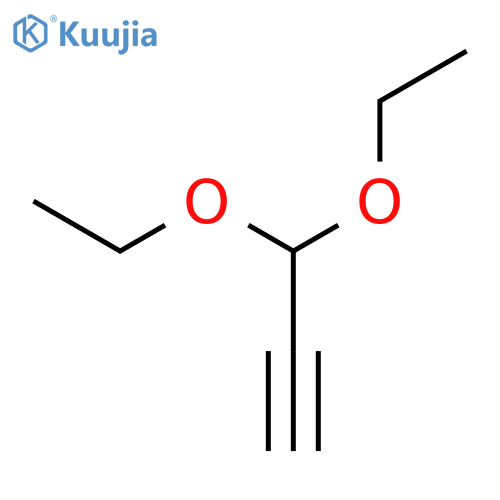

10160-87-9 structure

商品名:Propargylaldehyde diethyl acetal

CAS番号:10160-87-9

MF:C7H12O2

メガワット:128.168982505798

MDL:MFCD00009237

CID:86338

Propargylaldehyde diethyl acetal 化学的及び物理的性質

名前と識別子

-

- 3,3-diethoxy-1-propyne

- 3,3-DIETHOXYPROPYNE

- PROPARGYLALDEHYDE DIETHYL ACETAL

- PROPIOLALDEHYDE DIETHYL ACETAL

- TIMTEC-BB SBB008980

- 1-Propyne, 3,3-diethoxy-

- 3,3-Diethoxy-1-propyne~Propargylaldehyde diethyl acetal

- Propargylaldehyde diethyl acetal, Propiolaldehyde diethyl acetal

- Propynal diethyl acetal

- 3,3-Diethoxyprop-1-yne

- 2-Propyn-1-al diethyl acetal

- NSC 45019

- 1,1-Diethoxyprop-2-yne

- (C2H5O)2CHC≡CH

- 3,3-dimethoxyprop-1-yne

- 3,3-diethoxy-propyne

- 1-Propyne,3,3-diethoxy-

- RGUXEWWHSQGVRZ-UHFFFAOYSA-N

- Propargyl aldehyde diethylacetal

- Propargylaldehyde diethyl acetal, 98%

- NSC45019

- PubChem23104

- 3,3-diethoxy-1-propine

- 1,1-diethoxy-2-propyne

- 3,3-diethyloxyprop-1-yne

- propiolaldehyde diet

- Propargylaldehyde diethyl acetal

-

- MDL: MFCD00009237

- インチ: 1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3

- InChIKey: RGUXEWWHSQGVRZ-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([H])(C#C[H])OC([H])([H])C([H])([H])[H]

- BRN: 1701566

計算された属性

- せいみつぶんしりょう: 128.08400

- どういたいしつりょう: 128.08373

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 94.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 18.5

- 疎水性パラメータ計算基準値(XlogP): 0.9

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色黄色の液体。

- 密度みつど: 0.894 g/mL at 25 °C(lit.)

- ふってん: 138-139.5 °C(lit.)

- フラッシュポイント: 華氏温度:87.8°f

摂氏度:31°c - 屈折率: n20/D 1.412(lit.)

- すいようせい: Slightly soluble in water.

- PSA: 18.46000

- LogP: 1.01870

- ようかいせい: 水に微溶解する。

- かんど: 熱、湿度、空気に敏感

Propargylaldehyde diethyl acetal セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16-S26-S36

- 福カードFコード:21

-

危険物標識:

- 危険レベル:3

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:3

- セキュリティ用語:3

- 包装等級:III

- リスク用語:R10; R36/37/38

- ちょぞうじょうけん:2-8°C

Propargylaldehyde diethyl acetal 税関データ

- 税関コード:2911000000

- 税関データ:

中国税関コード:

2911000000概要:

他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Propargylaldehyde diethyl acetal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007404-25g |

3,3-Diethoxy-1-propyne |

10160-87-9 | ≥97% | 25g |

¥109.00 | 2024-07-09 | |

| Chemenu | CM341944-25g |

Propargylaldehyde diethyl acetal |

10160-87-9 | 95%+ | 25g |

$72 | 2022-09-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YP419-100g |

Propargylaldehyde diethyl acetal |

10160-87-9 | 97% | 100g |

¥1261.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015051-25g |

3,3-Diethoxyprop-1-yne |

10160-87-9 | 98% | 25g |

¥150.00 | 2023-11-22 | |

| Chemenu | CM341944-500g |

Propargylaldehyde diethyl acetal |

10160-87-9 | 95%+ | 500g |

$368 | 2023-02-03 | |

| Apollo Scientific | OR54615-25g |

3,3-Diethoxyprop-1-yne |

10160-87-9 | 95% | 25g |

£30.00 | 2024-07-28 | |

| TRC | P757800-10g |

Propargylaldehyde diethyl acetal |

10160-87-9 | 10g |

$224.00 | 2023-05-17 | ||

| Apollo Scientific | OR54615-5g |

3,3-Diethoxyprop-1-yne |

10160-87-9 | 95% | 5g |

£12.00 | 2024-07-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29900-100g |

3,3-Diethoxyprop-1-yne |

10160-87-9 | 97% | 100g |

¥569.0 | 2022-04-27 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007404-5g |

3,3-Diethoxy-1-propyne |

10160-87-9 | ≥97% | 5g |

¥35.00 | 2024-07-09 |

Propargylaldehyde diethyl acetal 関連文献

-

Pascal Hoffmann,Christian Lherbet,Isabelle Fabing,Marie-Claire Barthélémy,Yann Borjon-Piron,Christophe Laurent,Alain Vigroux RSC Adv. 2022 12 26825

-

M. I. D. Mardjan,S. Perie,J.-L. Parrain,L. Commeiras Org. Biomol. Chem. 2017 15 3304

-

Xiao-Gang Wang,Wei Ou,Mu-Han Liu,Zhan-Jiang Liu,Pei-Qiang Huang Org. Chem. Front. 2022 9 3237

-

Lingyi Sun,Yongkang Gai,Carolyn J. Anderson,Dexing Zeng Chem. Commun. 2015 51 17072

-

Nina N. Makhova,Nailya G. Kamalova,Yurii A. Strelenko Mendeleev Commun. 2001 11 227

10160-87-9 (Propargylaldehyde diethyl acetal) 関連製品

- 2806-97-5(2-Butynal diethyl acetal)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10160-87-9)Propargylaldehyde diethyl acetal

清らかである:99%

はかる:25g

価格 ($):195.0